molecular formula C20H17F3N2OS B5605228 1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea

1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea

Cat. No.: B5605228
M. Wt: 390.4 g/mol
InChI Key: WVEXAAYCCZLYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea is a complex organic compound with the molecular formula C18H13F3N2O This compound is notable for its unique structure, which includes a naphthalene ring and a trifluoropropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea typically involves multiple steps, starting with the preparation of the naphthalene derivative and the trifluoropropylsulfanyl phenyl derivative. These intermediates are then coupled through a urea formation reaction. Common reagents used in these reactions include arylboronic acids, naphthalene derivatives, and trifluoropropylsulfanyl compounds .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms .

Scientific Research Applications

1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The trifluoropropylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-naphthalen-2-yl-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2OS/c21-20(22,23)11-12-27-18-8-4-3-7-17(18)25-19(26)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEXAAYCCZLYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3SCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.